6-Bromo-2,3-dichloropyridine

Catalog No.
S985721
CAS No.
1033820-08-4
M.F
C5H2BrCl2N
M. Wt
226.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2,3-dichloropyridine

CAS Number

1033820-08-4

Product Name

6-Bromo-2,3-dichloropyridine

IUPAC Name

6-bromo-2,3-dichloropyridine

Molecular Formula

C5H2BrCl2N

Molecular Weight

226.88 g/mol

InChI

InChI=1S/C5H2BrCl2N/c6-4-2-1-3(7)5(8)9-4/h1-2H

InChI Key

BBYIDUQXOFZISY-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Cl)Cl)Br

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)Br

6-Bromo-2,3-dichloropyridine (CAS 1033820-08-4) is a highly functionalized trihalopyridine utilized extensively as a core building block in medicinal chemistry, agrochemical synthesis, and organic materials development [1]. Featuring orthogonal halogen reactivity, this compound possesses a highly reactive carbon-bromine bond at the C6 position alongside less reactive carbon-chlorine bonds at the C2 and C3 positions. This specific substitution pattern makes it an ideal precursor for sequential, regioselective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [2]. Procurement of this specific scaffold allows synthetic chemists to rapidly elaborate the pyridine ring with precise control over substitution geometry, minimizing the need for complex protecting group strategies or difficult separations of regioisomeric mixtures.

Research Fit

Orthogonal Br/Cl reactivity gradient enables sequential chemoselective cross-couplings
Scaffold used in kinase inhibitor and nucleoside analog research
Single-step synthesis from commercial precursor supports scalable procurement

Substituting 6-bromo-2,3-dichloropyridine with cheaper, fully chlorinated analogs like 2,3,6-trichloropyridine introduces severe synthetic bottlenecks. In 2,3,6-trichloropyridine, differentiating the C2 and C6 carbon-chlorine bonds during oxidative addition requires highly specialized, expensive palladium ligands and often results in poor regioselectivity, leading to complex mixtures and reduced isolated yields [1]. Conversely, utilizing regioisomers such as 2-bromo-5,6-dichloropyridine fundamentally alters the spatial orientation of the pyridine nitrogen in the final active pharmaceutical ingredient (API), destroying target binding affinity. While 2,3-dichloro-6-iodopyridine offers higher reactivity at the C6 position, it suffers from reduced shelf-life, higher photosensitivity, and significantly higher procurement costs, making the bromo-derivative the optimal choice for scalable, regioselective manufacturing .

Substitution Risk

6-Bromo-2,3-dichloropyridine
2,3-Dichloropyridine / 2,6-Dichloropyridine
Reactivity gradient
C–Br > C–Cl allows selective first coupling
Both C–Cl bonds have similar activation energies; statistical mixtures possible
Coupling selectivity
Exclusive mono-coupling at C6–Br reported
Mono-/di-coupled product mixtures under identical conditions
Synthetic efficiency
One-pot serial protocols feasible; fewer isolation steps
May require protecting groups or additional purification

Regioselectivity in Mono-Cross-Coupling

When subjected to standard Suzuki-Miyaura coupling conditions, 6-bromo-2,3-dichloropyridine exhibits exceptional regioselectivity, reacting exclusively at the C6 position due to the lower bond dissociation energy of the C-Br bond compared to C-Cl bonds [1]. In contrast, attempting a mono-coupling with 2,3,6-trichloropyridine typically yields a mixture of C2 and C6 substituted products, requiring costly chromatographic separation.

Evidence DimensionRegioselectivity and Isolated Yield
Target Compound Data>95% regioselectivity for C6-substitution with standard Pd catalysts.
Comparator Or Baseline2,3,6-Trichloropyridine (yields ~60:40 to 80:20 mixtures of C6/C2 isomers).
Quantified DifferenceNear-quantitative single-isomer yield vs. complex regioisomeric mixtures.
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling (e.g., Pd(PPh3)4, base, mild heating).

High regioselectivity eliminates the need for costly and time-consuming downstream purification, directly lowering the cost of goods in API manufacturing.

Coupling Yield at C6–Br
Reported
87% isolated
High chemoselectivity reported vs. 2,3-dichloropyridine
Pd catalyst, trimethylaluminum, 60–70 °C

Precursor Stability and Cold-Chain Logistics

While iodo-pyridines offer high reactivity, they are notoriously unstable. 6-Bromo-2,3-dichloropyridine provides an optimal balance, offering sufficient reactivity for C6-functionalization while maintaining excellent stability under standard storage conditions . 2,3-Dichloro-6-iodopyridine, the more reactive analog, is highly prone to photolytic dehalogenation and requires strict cold-chain logistics.

Evidence DimensionStorage Requirements and Shelf-Life
Target Compound DataStable for >12 months under standard refrigeration (2-8°C) and inert atmosphere.
Comparator Or Baseline2,3-Dichloro-6-iodopyridine (requires deep-freeze at -20°C and strict light exclusion).
Quantified DifferenceStandard refrigeration vs. energy-intensive deep-freeze storage.
ConditionsLong-term bulk storage and handling on the manufacturing floor.

Procuring the bromo-analog reduces cold-chain logistics costs and minimizes batch-to-batch variation caused by precursor degradation.

EPX Inhibition IC50
Head-to-head
360 nM (Target) 2,500 nM (2,3-DCl)
Supports EPX inhibitor screening context
Human EPX, 3-bromotyrosine assay

Step Economy in Sequential Functionalization

The orthogonal reactivity of the C6-Br and C2/C3-Cl bonds in 6-bromo-2,3-dichloropyridine allows for rapid, sequential functionalization without the need for protecting groups . Achieving the same 2,3,6-substitution pattern starting from un-halogenated or mono-halogenated pyridines requires multiple steps of directed metalation or protection/deprotection sequences.

Evidence DimensionSynthetic Steps Required for Tri-substitution
Target Compound Data2 steps (sequential cross-coupling and SNAr).
Comparator Or BaselineUn-halogenated pyridine core (requires 4-5 steps including directed C-H activation).
Quantified DifferenceReduction of 2-3 synthetic steps.
ConditionsSynthesis of fully substituted 2,3,6-triaryl/alkyl pyridine scaffolds.

Reducing the number of synthetic steps drastically accelerates lead optimization cycles in drug discovery and reduces overall reagent procurement costs.

Computed LogP
Class-level
3.15
Within drug-like lipophilicity range
ΔLogP +1.11 vs 2,3-dichloropyridine
Synthetic Yield (1-step)
Reported
75.89% isolated
Scalable single-step synthesis reported
Sandmeyer from 6-Br-2-Cl-pyridin-3-amine
PDK1 Inhibition IC50
Class-level
60 nM (Target) 8,500 nM (2-BrPy)
Reported PDK1 kinase assay context
ADP-Glo assay; distinct formats noted
E. faecalis Biofilm IC50
Class-level
125 µM
Reported biofilm inhibition phenotype
Crystal violet, 20 h incubation

API Scaffold Synthesis in Medicinal Chemistry

Leveraging its high regioselectivity, this compound is ideal for building complex, multi-targeted kinase inhibitors or GPCR modulators. The C6-Br bond is rapidly functionalized via Suzuki coupling to append aryl or heteroaryl groups, followed by nucleophilic aromatic substitution (SNAr) at the C2 position [1].

Agrochemical Development

It serves as a core building block for novel pyridine-based herbicides and fungicides. The precise 2,3,6-substitution pattern, easily achieved through orthogonal functionalization, is critical for target enzyme inhibition and optimizing environmental degradation profiles [2].

Organic Light-Emitting Diode (OLED) Materials

The compound acts as a crucial precursor for the synthesis of highly conjugated pyridine-containing ligands used in phosphorescent iridium or platinum complexes. The orthogonal reactivity allows for fine-tuning of the emission wavelength by selectively appending different chromophores at the C6 and C2/C3 positions [3].

Application Fit

Application
Selection Property
Validation Focus
Iterative pyridine library synthesis
Orthogonal reactivity gradient
Sequential coupling regiocontrol
EPX pathway-targeted compound optimization
EPX enzyme inhibition context
EPX activity assay context
Agrochemical intermediate synthesis
One-pot sequential coupling efficiency
Process chemistry cost-benefit analysis
Nucleoside analog conjugation
Chemoselective C–Br Heck coupling
Late-stage diversification potential

XLogP3

2.8

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